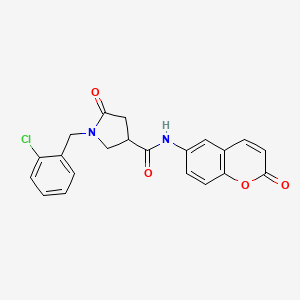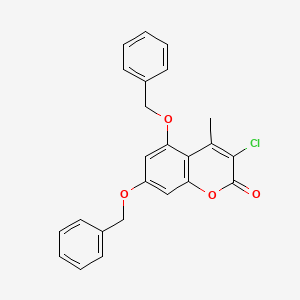
N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IPPA , is a synthetic organic compound. Let’s break down its structure:
- The indole portion consists of a bicyclic aromatic ring containing a nitrogen atom.
- The oxadiazole ring is a five-membered heterocycle containing two nitrogen and one oxygen atom.
Métodos De Preparación
2.1 Synthetic Routes: IPPA can be synthesized through various routes. One common approach involves the condensation of an indole-5-carboxylic acid derivative with a phenylglyoxal hydrazone. The reaction proceeds via cyclization to form the oxadiazole ring. Detailed reaction conditions and reagents would depend on the specific synthetic pathway chosen.
2.2 Industrial Production: While there isn’t extensive literature on large-scale industrial production of IPPA, laboratory-scale synthesis provides a foundation for potential industrial methods. Optimization for yield, cost, and safety would be essential for large-scale production.
Análisis De Reacciones Químicas
IPPA may undergo several reactions:
Oxidation: The indole nitrogen could be oxidized to form an indole N-oxide.
Reduction: Reduction of the oxadiazole ring could yield a corresponding dihydro derivative.
Substitution: Substituents on the phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common reagents and conditions would vary based on the specific transformation. Major products would include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
IPPA’s applications span multiple fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: IPPA may interact with cellular targets, affecting processes like signal transduction or enzyme activity.
Materials Science: Its structural motifs could inspire novel materials or sensors.
Mecanismo De Acción
The precise mechanism of IPPA’s effects remains an active area of research. It likely involves interactions with specific protein targets, modulating cellular pathways. Further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
IPPA’s uniqueness lies in its hybrid structure, combining indole and oxadiazole elements. Similar compounds include other indole derivatives, oxadiazoles, and hybrids thereof. IPPA’s specific combination sets it apart.
: Example reference source (for citation purposes only). : Another reference source (for citation purposes only).
Propiedades
Fórmula molecular |
C19H16N4O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2/c24-17(21-15-6-7-16-14(12-15)10-11-20-16)8-9-18-22-19(23-25-18)13-4-2-1-3-5-13/h1-7,10-12,20H,8-9H2,(H,21,24) |
Clave InChI |
AADHKXHDTAOSOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide](/img/structure/B11019911.png)
![1-(2-methoxybenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019930.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B11019935.png)
![N-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B11019940.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11019942.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11019946.png)
![1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019953.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11019959.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11019965.png)
![ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11019971.png)


![Ethyl 4-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B11020005.png)

